Acemetacin-acyl-beta-D-glucuronide is a significant metabolite of acemetacin, a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory and analgesic properties. Acemetacin itself is a carboxymethyl ester derivative of indometacin, which enhances its gastric tolerability compared to its parent compound. The formation of acemetacin-acyl-beta-D-glucuronide occurs through the metabolic process known as glucuronidation, where glucuronic acid is conjugated to the drug, facilitating its excretion from the body and influencing its pharmacokinetics and pharmacodynamics .
Acemetacin-acyl-beta-D-glucuronide is classified under acyl glucuronides, which are metabolites formed from carboxylic acid drugs via the action of UDP-glucuronosyltransferases. This classification places it within the broader category of phase II metabolic pathways that modify drug molecules to enhance their solubility and facilitate elimination from the body .
The synthesis of acemetacin-acyl-beta-D-glucuronide typically involves enzymatic glucuronidation processes. This reaction can be catalyzed by specific glucuronosyltransferase enzymes that transfer glucuronic acid to acemetacin. The general steps in the synthesis include:
Acemetacin-acyl-beta-D-glucuronide has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is , with an average molecular weight of approximately 593.97 g/mol.
Acemetacin-acyl-beta-D-glucuronide can undergo several chemical reactions that influence its stability and biological activity:
These reactions are significant for understanding the compound's pharmacokinetics, including its stability in biological systems and potential toxicity .
The mechanism of action for acemetacin-acyl-beta-D-glucuronide primarily revolves around its role in drug metabolism. Upon administration, acemetacin is converted into its glucuronide form through enzymatic action. This conjugation process enhances solubility, allowing for easier excretion via renal pathways.
The formation of this metabolite impacts the pharmacological profile of acemetacin by potentially reducing its toxicity while maintaining therapeutic efficacy. Additionally, studies indicate that acyl glucuronides can interact with various biological molecules, affecting their reactivity and stability in vivo .
Acemetacin-acyl-beta-D-glucuronide exhibits several notable physical and chemical properties:
Acemetacin-acyl-beta-D-glucuronide has several applications in scientific research:
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) with the chemical designation as the carboxymethyl ester of indomethacin. Its molecular formula is C₂₁H₁₈ClNO₆, yielding a molecular weight of 415.83 g/mol [2] [6]. Structurally, it consists of an indole nucleus substituted with a p-chlorobenzoyl group at the N1 position, a methyl group at C2, a methoxy group at C5, and a glycolic acid ester-linked acetic acid chain at C3 [2] [7]. This configuration renders acemetacin a prodrug that undergoes extensive in vivo metabolism to release its active metabolite, indomethacin [2] [6].
Pharmacologically, acemetacin functions as a non-selective cyclooxygenase (COX) inhibitor, primarily targeting both COX-1 and COX-2 isoforms. This inhibition suppresses prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects [2] [6]. Compared to indomethacin, acemetacin demonstrates improved gastric tolerability, though it retains similar therapeutic effects and systemic side effect profiles due to its metabolic conversion [2] [7]. Metabolism occurs via several pathways:
Table 1: Key Chemical Identifiers of Acemetacin
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 53164-05-9 | [2] [6] |
IUPAC Name | 2-({2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)acetic acid | [2] |
Molecular Formula | C₂₁H₁₈ClNO₆ | [2] |
Molecular Weight | 415.83 g/mol | [2] |
Primary Metabolite | Indomethacin | [2] [6] |
Major Metabolic Pathway | Esterolytic Hydrolysis | [2] |
Acyl glucuronidation represents a critical Phase II metabolic pathway for compounds containing carboxylic acid functional groups. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly within the liver, resulting in the conjugation of glucuronic acid (from UDP-glucuronic acid) to the carboxylate moiety [3] [4] [8]. The primary physiological role is typically considered detoxification and enhanced excretion. The addition of the large, hydrophilic glucuronic acid molecule increases water solubility, facilitating biliary or renal elimination [3] [5].
However, acyl glucuronides possess unique chemical reactivity distinguishing them from ether or amine glucuronides. The ester bond linking the aglycone (drug) to glucuronic acid is inherently less stable. This instability manifests in two key pathways under physiological conditions (pH 7.4, 37°C):
This rearrangement has profound implications:
Table 2: Characteristics and Implications of Acyl Glucuronide Reactivity
Characteristic | Consequence | Toxicological Relevance |
---|---|---|
Ester Bond Instability | Hydrolysis (regeneration of parent drug) & Acyl Migration | Alters pharmacokinetics, complicates exposure assessment |
Acyl Migration | Formation of isomeric glucuronides (2-O-, 3-O-, 4-O-) | Isomers can hydrolyze back to parent or form protein adducts |
Reactive Open-Chain Form (from rearranged isomers) | Glycation: Schiff base formation with protein nucleophiles | Potential haptenization, immune response, IDT |
Reactive 1-O-β Form | Transacylation: Direct nucleophilic displacement by proteins | Direct covalent binding, potential cell stress/toxicity |
Covalent Protein Adducts | Altered protein function, neoantigen formation, GSH depletion | Hypothesized link to organ toxicity (e.g., liver, GI) |
The stability of an acyl glucuronide, often measured by its in vitro half-life in buffer at physiological pH, is considered a potential indicator of its reactivity and therefore, theoretical risk for toxicity. Shorter half-lives correlate with higher reactivity [3] [4] [8]. However, the direct causal link between acyl glucuronide formation/protein adduction and human toxicity remains complex and often equivocal, as systemic exposure and clearance rates are also critical determinants [4] [8] [10].
Acemetacin-acyl-β-D-glucuronide (CAS: 1260603-31-3) is the direct acyl glucuronide metabolite formed by conjugation of glucuronic acid to the carboxyl group of acemetacin. Its molecular formula is C₂₇H₂₆ClNO₁₂, with a molecular weight of 591.95 g/mol [1] [9]. This metabolite serves as a critical model compound in NSAID research for several reasons:
Table 3: Research Significance and Properties of Acemetacin-acyl-β-D-glucuronide
Aspect | Details | Research Implication |
---|---|---|
Chemical Identity | C₂₇H₂₆ClNO₁₂, MW 591.95, CAS 1260603-31-3 | Definitive identification for analytical and experimental work |
Role | Direct acyl glucuronide metabolite of Acemetacin | Key endpoint in acemetacin metabolism studies; probe for NSAID glucuronide reactivity |
Research Use | Mechanistic studies on stability, rearrangement, protein adduction | Understanding potential toxicological mechanisms of carboxylic acid NSAIDs |
Analytical Role | High-purity reference standard (≥90-98%) | Essential for accurate quantification in biological samples via LC-MS/MS |
Commercial Availability | Available from specialty suppliers (e.g., TRC, Biosynth Carbosynth) | Facilitates targeted research, though cost is high (e.g., ~$1320/50mg) [1] |
Key Research Questions | • Relative contribution to overall clearance vs. indomethacin pathway • In vivo significance of protein adducts • Stability under physiological conditions | Defines metabolic profile and potential safety implications related to this metabolite |
Research on Acemetacin-acyl-β-D-glucuronide contributes to the broader understanding of the "double-edged sword" nature of acyl glucuronidation – a major detoxification/excretion pathway possessing inherent reactivity that may, under specific and often unpredictable conditions, contribute to adverse events associated with carboxylic acid drugs [4] [8] [10]. It underscores the importance of characterizing such metabolites during drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7